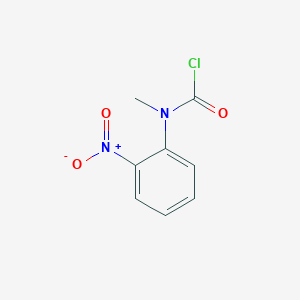
Carbamic chloride, methyl(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic chloride, methyl(2-nitrophenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic chloride group attached to a methyl group and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(2-nitrophenyl)- can be synthesized through several methodsThe reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of carbamic chloride, methyl(2-nitrophenyl)- often involves large-scale reactions using specialized equipment to handle the reactive intermediates. The process may include steps such as gas-phase reactions, solvent extractions, and purification techniques to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, methyl(2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a catalyst, or metal hydrides such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield a carbamate, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
Carbamic chloride, methyl(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic chloride, methyl(2-nitrophenyl)- involves its reactivity with nucleophiles. The carbamic chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methylcarbamic chloride: Similar in structure but lacks the nitrophenyl group.
Ethylcarbamic chloride: Similar but with an ethyl group instead of a methyl group.
Phenylcarbamic chloride: Contains a phenyl group instead of a nitrophenyl group.
Uniqueness
Carbamic chloride, methyl(2-nitrophenyl)- is unique due to the presence of the 2-nitrophenyl group, which imparts distinct reactivity and properties compared to other carbamic chlorides. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
675839-78-8 |
|---|---|
Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
N-methyl-N-(2-nitrophenyl)carbamoyl chloride |
InChI |
InChI=1S/C8H7ClN2O3/c1-10(8(9)12)6-4-2-3-5-7(6)11(13)14/h2-5H,1H3 |
InChI Key |
XBSQNYCTJXYKEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















